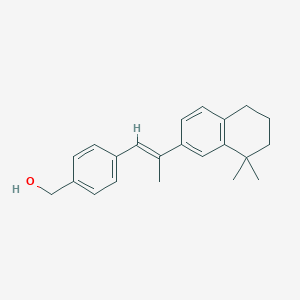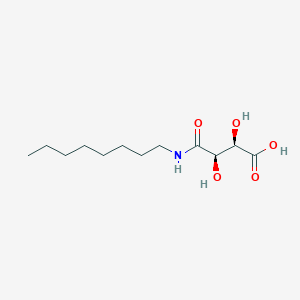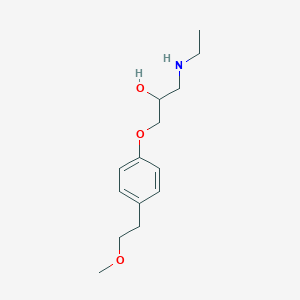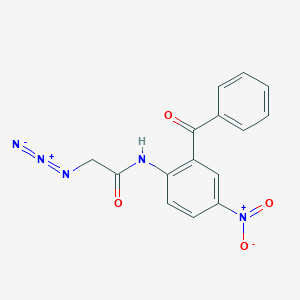
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol, also known as S-equol, is a compound that is derived from daidzein, a phytoestrogen found in soybeans. S-equol has gained significant attention in recent years due to its potential health benefits, particularly in relation to menopausal symptoms and bone health.
Mécanisme D'action
The exact mechanism of action of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that it can selectively bind to estrogen receptors in certain tissues, producing estrogen-like effects in some tissues while blocking estrogen effects in others. This mechanism of action may explain why (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is effective in treating menopausal symptoms and improving bone health.
Biochemical and Physiological Effects:
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has a number of biochemical and physiological effects in the body. As a SERM, it can bind to estrogen receptors in certain tissues, producing estrogen-like effects such as increased bone density and reduced menopausal symptoms. It also has antioxidant properties, which may help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has several advantages for lab experiments, including its stability and ease of synthesis. However, its low conversion rate from daidzein in some individuals can make it difficult to study in vivo. In addition, the effects of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol may vary depending on the individual's gut microbiome, which can make it difficult to generalize results across populations.
Orientations Futures
There are several future directions for research on (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and cardiovascular disease. In addition, there is ongoing research into the optimal dose and duration of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation, as well as the development of more efficient methods for synthesizing (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Finally, there is interest in identifying specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol more efficiently, which could potentially lead to personalized (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation based on an individual's gut microbiome.
Méthodes De Synthèse
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is synthesized from daidzein through the action of gut bacteria. However, the conversion rate of daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol varies widely among individuals, with only a subset of the population able to produce significant amounts of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Several methods have been developed to synthesize (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol in the laboratory, including chemical synthesis and microbial fermentation. The most commonly used method is microbial fermentation, which involves the use of specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol.
Applications De Recherche Scientifique
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has been the subject of numerous scientific studies, with a particular focus on its potential health benefits. One of the most promising areas of research is its use in the treatment of menopausal symptoms. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can alleviate hot flashes and other symptoms associated with menopause, potentially providing a natural alternative to hormone replacement therapy.
In addition to its potential benefits for menopausal women, (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has also been studied for its effects on bone health. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can improve bone density and reduce the risk of osteoporosis, particularly in postmenopausal women.
Propriétés
Numéro CAS |
109791-92-6 |
|---|---|
Nom du produit |
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol |
Formule moléculaire |
C22H26O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[4-[(E)-2-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)prop-1-enyl]phenyl]methanol |
InChI |
InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+ |
Clé InChI |
DYYLLTMYNNLNMB-DTQAZKPQSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(CCCC3(C)C)C=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
SMILES canonique |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
Synonymes |
4-(2-(5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthyl)propenyl)phenylmethanol SMR 2 SMR-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)




